2,4-Dihydroxy-5-nitrobenzoic acid
Overview
Description
2,4-Dihydroxy-5-nitrobenzoic acid is an organic compound with the molecular formula C₇H₅NO₆. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and one nitro group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Scientific Research Applications
2,4-Dihydroxy-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .
Mechanism of Action
Target of Action
The primary target of 2,4-Dihydroxy-5-nitrobenzoic acid is the enzyme p-hydroxybenzoate hydroxylase . This enzyme is found in organisms such as Pseudomonas aeruginosa and Pseudomonas fluorescens . The enzyme plays a crucial role in the hydroxylation of benzoic acid derivatives, a key step in the degradation of aromatic compounds .
Mode of Action
This compound interacts with its target enzyme by acting as a substrate. The nitro group on the compound is reduced by the enzyme, leading to the formation of an amino group . This change can affect the enzyme’s activity and potentially disrupt the metabolic processes that rely on this enzyme .
Biochemical Pathways
Disruption of this pathway could lead to the accumulation of certain aromatic compounds, potentially affecting cellular functions .
Pharmacokinetics
Its metabolism and elimination would depend on various factors, including the presence of specific enzymes and transporters .
Result of Action
Its interaction with p-hydroxybenzoate hydroxylase suggests that it could disrupt the normal function of cells that rely on the degradation of aromatic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its target enzyme .
Biochemical Analysis
Biochemical Properties
2,4-Dihydroxy-5-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as protein tyrosine phosphatases, where it acts as an inhibitor. The inhibition constant for this interaction has been evaluated, indicating a strong binding affinity . Additionally, this compound can participate in redox reactions due to the presence of the nitro group, which can undergo reduction to form amines or other derivatives.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell signaling pathways by modulating the activity of enzymes involved in phosphorylation and dephosphorylation processes. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the inhibition of protein tyrosine phosphatases by this compound can result in altered phosphorylation states of key signaling proteins, thereby impacting cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The nitro group in the compound can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or extreme pH. Long-term studies have shown that the degradation products of this compound can also have biological activity, potentially leading to cumulative effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence enzyme activity and cellular signaling pathways. At higher doses, this compound can cause toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to redox reactions and enzyme inhibition. The compound can be metabolized by enzymes such as nitroreductases, which reduce the nitro group to form amines. This reduction can affect the compound’s activity and its interactions with other biomolecules. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via specific membrane transporters or bind to intracellular proteins that facilitate its distribution .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For instance, this compound may localize to the cytoplasm or nucleus, depending on the presence of specific targeting sequences or modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-5-nitrobenzoic acid typically involves the nitration of 2,4-dihydroxybenzoic acid. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective nitration at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxy-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 2,4-dihydroxy-5-aminobenzoic acid.
Substitution: Formation of halogenated derivatives.
Comparison with Similar Compounds
- 2,4-Dihydroxybenzoic acid
- 2,5-Dihydroxybenzoic acid
- 3,4-Dihydroxybenzoic acid
- 2-Hydroxy-5-nitrobenzoic acid
Uniqueness: 2,4-Dihydroxy-5-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxyl and nitro groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2,4-dihydroxy-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO6/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,9-10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHFWKCHUQZGSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40929741 | |
Record name | 2,4-Dihydroxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40929741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13722-96-8 | |
Record name | Benzoic acid, 2,4-dihydroxy-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013722968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dihydroxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40929741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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